![molecular formula C5H11O5P B14305233 Methyl [(dimethoxyphosphanyl)oxy]acetate CAS No. 113493-51-9](/img/structure/B14305233.png)
Methyl [(dimethoxyphosphanyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(dimethoxyphosphanyl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a phosphanyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [(dimethoxyphosphanyl)oxy]acetate can be synthesized through the esterification of acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process may also involve the use of reactive distillation to separate the product from the reaction mixture efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(dimethoxyphosphanyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form acetic acid and methanol in the presence of water and an acid or base catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(dimethoxyphosphanyl)oxy]acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl [(dimethoxyphosphanyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl [(dimethoxyphosphanyl)oxy]acetate is unique due to its specific phosphanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar esters. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
113493-51-9 |
|---|---|
Fórmula molecular |
C5H11O5P |
Peso molecular |
182.11 g/mol |
Nombre IUPAC |
methyl 2-dimethoxyphosphanyloxyacetate |
InChI |
InChI=1S/C5H11O5P/c1-7-5(6)4-10-11(8-2)9-3/h4H2,1-3H3 |
Clave InChI |
UXCVLGZBQWJYET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COP(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


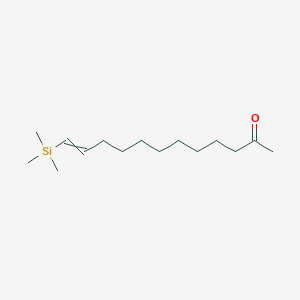

![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
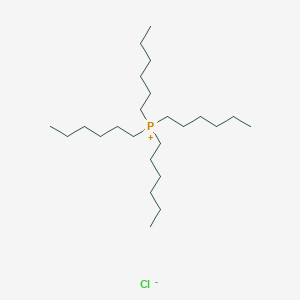
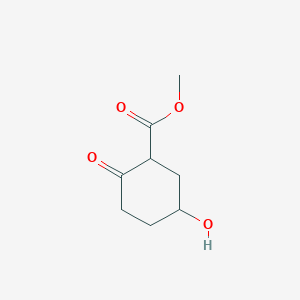

![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
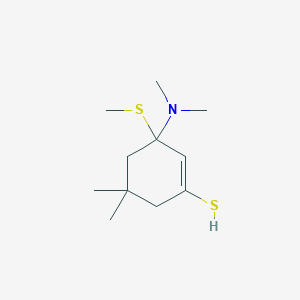

![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

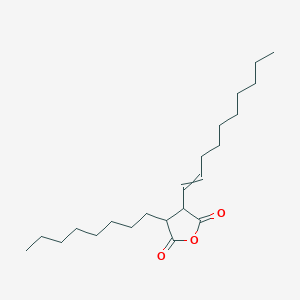
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
